

Commercial Availability and Purity of 2,6-Dimethylmorpholine: A Technical Guide

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Compound of Interest

Compound Name: 2,6-Dimethylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of **2,6-Dimethylmorpholine**, a versatile heterocyclic amine crucial in the synthesis of pharmaceuticals and agrochemicals. This document outlines commercially available grades, typical purity levels, and detailed analytical methodologies for quality assessment, aiding researchers and drug development professionals in sourcing and utilizing this key intermediate.

Commercial Availability

2,6-Dimethylmorpholine is readily available from a multitude of chemical suppliers worldwide. It is typically offered as a mixture of cis and trans isomers, or as the isolated cis-isomer. The specific isomer and its purity can significantly impact reaction outcomes and the impurity profile of the final product, making careful supplier and grade selection paramount.

A summary of representative commercial offerings is presented in Table 1. This data has been compiled from publicly available information from various chemical suppliers. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Table 1: Commercial Availability of **2,6-Dimethylmorpholine**

Supplier	Product Name	CAS Number	Purity Specification	Analytical Method
Sigma-Aldrich	2,6-Dimethylmorpholine, 97%	141-91-3	≥ 97%	Gas Chromatography (GC)[1]
Thermo Scientific Chemicals	2,6-Dimethylmorpholine, 97%, mixture of isomers	141-91-3	97%	Not Specified
Tokyo Chemical Industry (TCI)	cis-2,6-Dimethylmorpholine	6485-55-8	>97.0%	Gas Chromatography (GC)
Chem-Impex	cis-2,6-Dimethylmorpholine	6485-55-8	≥ 97%	Gas Chromatography (GC)
LGC Standards	cis-2,6-Dimethylmorpholine	6485-55-8	Not Specified	Not Specified[2]

Purity and Impurity Profile

The purity of commercially available **2,6-Dimethylmorpholine** is predominantly determined by Gas Chromatography (GC), with typical purities ranging from 97% to over 99%. The primary impurities are often the corresponding stereoisomer (cis or trans) and residual starting materials or by-products from the synthesis.

The most common industrial synthesis involves the cyclization of diisopropanolamine in the presence of a strong acid, such as sulfuric acid[3][4][5]. This process can lead to the formation of both cis and trans isomers. The ratio of these isomers can be controlled to some extent by the reaction conditions, with specific processes developed to favor the formation of the cis-isomer[3][4][5]. Further purification, often by fractional distillation, is employed to separate the isomers and remove other impurities[4].

Potential impurities may include:

- **Trans-2,6-dimethylmorpholine** (in cis-isomer preparations)
- **Cis-2,6-dimethylmorpholine** (in trans-isomer preparations)
- Diisopropanolamine (unreacted starting material)
- N-(2-hydroxypropyl)-**2,6-dimethylmorpholine** (intermediate)[\[6\]](#)
- By-products of dehydration and rearrangement reactions

Experimental Protocols for Purity Determination

The primary analytical technique for assessing the purity of **2,6-Dimethylmorpholine** is Gas Chromatography (GC), typically with a Flame Ionization Detector (FID). The following protocol is a representative method that can be adapted for the analysis of **2,6-Dimethylmorpholine**.

Gas Chromatography (GC-FID) Method for Purity Analysis

This method is suitable for the quantitative determination of the purity of **2,6-Dimethylmorpholine** and the separation of its cis and trans isomers.

Instrumentation:

- Gas Chromatograph equipped with a Flame Ionization Detector (FID).
- Capillary Column: A non-polar or medium-polarity column is recommended, such as a DB-5 (5% Phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.

Reagents and Materials:

- **2,6-Dimethylmorpholine** sample
- High-purity solvent for dilution (e.g., Methanol, Ethanol, or Dichloromethane)
- Reference standards for cis- and trans-**2,6-dimethylmorpholine** (if available, for peak identification)

Chromatographic Conditions (Typical):

Parameter	Value
Inlet Temperature	250 °C
Injection Volume	1 µL
Split Ratio	50:1
Carrier Gas	Helium or Hydrogen
Constant Flow Rate	1.0 mL/min
Oven Temperature Program	Initial: 60 °C, hold for 2 min Ramp: 10 °C/min to 200 °C, hold for 5 min
Detector Temperature	280 °C
Makeup Gas	Nitrogen

Sample Preparation:

- Accurately weigh approximately 100 mg of the **2,6-Dimethylmorpholine** sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with the chosen solvent.
- Mix thoroughly.

Procedure:

- Inject the prepared sample solution into the GC system.
- Record the chromatogram and integrate the peak areas.
- Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area Percent method).

System Suitability:

- Tailing Factor: The tailing factor for the main **2,6-Dimethylmorpholine** peak should be between 0.8 and 1.5.
- Resolution: If separating isomers, the resolution between the cis and trans peaks should be greater than 1.5.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the purity analysis of a **2,6-Dimethylmorpholine** sample using Gas Chromatography.

Caption: Workflow for Purity Analysis of **2,6-Dimethylmorpholine** by GC-FID.

Conclusion

2,6-Dimethylmorpholine is a commercially accessible reagent with generally high purity, suitable for demanding applications in research and development. The choice between isomeric mixtures and the pure cis-isomer is a critical consideration for process chemists. The provided analytical workflow and GC method parameters offer a solid foundation for the quality control and purity verification of this important chemical intermediate. For all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier. all applications, it is imperative to obtain and review the lot-specific certificate of analysis from the supplier.

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